molecular formula C9H21ClOSi B14286555 (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane CAS No. 125816-34-4

(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane

Katalognummer: B14286555
CAS-Nummer: 125816-34-4
Molekulargewicht: 208.80 g/mol
InChI-Schlüssel: HBCACYOKGFXCMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is a chemical compound with the molecular formula C8H19ClSi. It is a colorless liquid known for its use in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a chloromethoxy group and a dimethylbutan-2-yl group attached to a dimethylsilane core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dimethylsilane core provides stability and enhances the reactivity of the compound. The pathways involved include the activation of the silicon center and the subsequent formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

  • Chlorodimethylthexylsilane
  • Dimethylthexylsilyl chloride
  • 2,3-Dimethylbutane derivatives

Comparison: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in various fields .

Eigenschaften

CAS-Nummer

125816-34-4

Molekularformel

C9H21ClOSi

Molekulargewicht

208.80 g/mol

IUPAC-Name

chloromethoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane

InChI

InChI=1S/C9H21ClOSi/c1-8(2)9(3,4)12(5,6)11-7-10/h8H,7H2,1-6H3

InChI-Schlüssel

HBCACYOKGFXCMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)(C)[Si](C)(C)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.